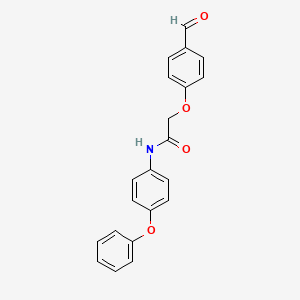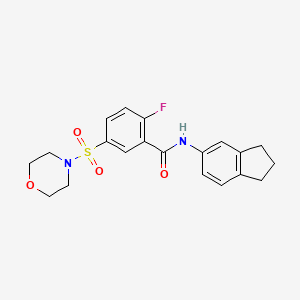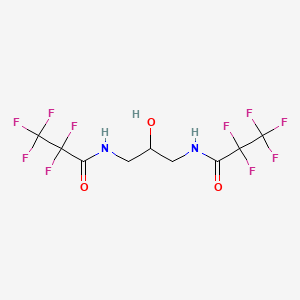![molecular formula C18H19N3O4S B5116242 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide](/img/structure/B5116242.png)
2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidinyl group, a sulfonylamino group, and a benzamide moiety, making it a complex and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the conditions.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Amines or alcohols derived from the reduction of the sulfonylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide
- N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
Uniqueness
2-[[4-(2-Oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-18(23)15-5-1-2-6-16(15)20-26(24,25)14-10-8-13(9-11-14)21-12-4-3-7-17(21)22/h1-2,5-6,8-11,20H,3-4,7,12H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWXAPQDRANYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINE](/img/structure/B5116183.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[4-(2-phenylvinyl)phenyl]acetamide](/img/structure/B5116206.png)

![3-[(4-Chlorobenzyl)amino]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B5116210.png)
![N-(2,4-DIFLUOROPHENYL)-5-(4-METHYLPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5116215.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B5116222.png)
![1-[4-[[4-(2,4-Dinitrophenoxy)phenyl]methyl]phenoxy]-2,4-dinitrobenzene](/img/structure/B5116226.png)
![4-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5116250.png)
![S-[2-(4-Methylanilino)-2-oxoethyl] hydrogen carbonimidothioate](/img/structure/B5116251.png)
![2-(allylthio)-4-[4-(benzyloxy)-3-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5116262.png)

